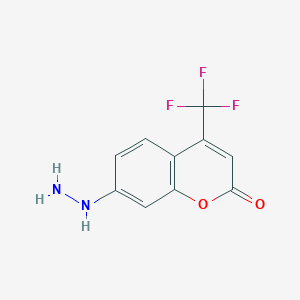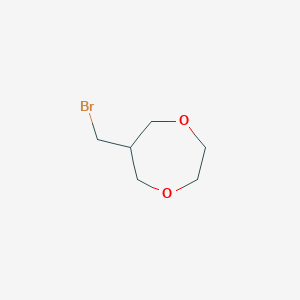
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one, commonly known as HTCC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HTCC is a chromone derivative that exhibits a unique set of properties that make it an interesting target for further investigation.
作用機序
The mechanism of action of HTCC is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. HTCC has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
HTCC has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of various bacterial and viral strains. HTCC has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
HTCC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It exhibits a unique set of properties that make it an interesting target for further investigation. However, there are also some limitations associated with the use of HTCC in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. The synthesis of HTCC requires specialized equipment and expertise.
将来の方向性
There are several future directions for the investigation of HTCC. One of the most promising areas of research is the development of HTCC-based anticancer drugs. HTCC has been shown to exhibit significant anticancer activity, and further investigation could lead to the development of novel cancer therapies. Another area of research is the investigation of the mechanism of action of HTCC. Understanding the mechanism of action could lead to the development of more effective drugs. Finally, the investigation of the long-term effects of HTCC is also an important area of research.
合成法
The synthesis of HTCC involves the reaction of 4-trifluoromethylchromone with hydrazine hydrate. The reaction takes place in the presence of acetic acid and ethanol as a solvent. The resulting product is purified by recrystallization to obtain pure HTCC. The yield of the reaction is reported to be around 65%.
科学的研究の応用
HTCC has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of HTCC is in the field of medicinal chemistry. HTCC has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial, antiviral, and anti-inflammatory properties.
特性
IUPAC Name |
7-hydrazinyl-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)7-4-9(16)17-8-3-5(15-14)1-2-6(7)8/h1-4,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZSPQJBXXMWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)OC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404250 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)
![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)





![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)